1-Arachidonoylglycerol-d8
Description
Conceptual Framework of Stable Isotope Labeling in Scientific Inquiry
Stable isotope labeling is a foundational technique in which an atom in a molecule is replaced by its heavier, non-radioactive isotope. creative-proteomics.com The principle behind this method is that while isotopes of an element have different masses due to a varying number of neutrons, their chemical properties are nearly identical. mdpi.com This allows isotopically labeled molecules, often called "tracers," to be metabolized and incorporated into biological systems in the same manner as their unlabeled counterparts, known as "tracees." mdpi.com
The key advantage of this technique lies in the ability to distinguish between the tracer and the tracee using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com In mass spectrometry, the mass difference between the labeled and unlabeled molecules allows for their separate detection and quantification. vulcanchem.com In NMR spectroscopy, the different magnetic properties of isotopes like deuterium (B1214612) (²H) compared to protium (B1232500) (¹H) provide a means to simplify complex spectra and gain structural information. ansto.gov.au This ability to track the fate of labeled molecules within a complex biological system provides invaluable insights into metabolic fluxes, reaction mechanisms, and molecular interactions. creative-proteomics.com
Strategic Utility of Deuteration in Molecular and Systems-Level Investigations
Deuteration, the specific application of stable isotope labeling using deuterium, offers several strategic advantages in scientific research. The replacement of hydrogen with deuterium, which has approximately twice the atomic weight, can have a significant impact on molecular properties without drastically altering chemical reactivity. nih.gov This "kinetic isotope effect," where the heavier C-D bond is stronger and broken more slowly than a C-H bond, can be exploited to stabilize drug molecules and reduce their metabolic degradation in the body. ansto.gov.auresearchgate.net
In the realm of structural biology, perdeuteration (the replacement of all non-exchangeable hydrogens with deuterium) is a crucial technique. In neutron scattering experiments, deuteration provides essential contrast to visualize the structures and interactions of biological macromolecules like proteins and lipids. ansto.gov.auansto.gov.au For large proteins (greater than ~30 kDa) and solid-state samples, deuteration can dramatically enhance spectral resolution and sensitivity in NMR spectroscopy. ansto.gov.au Furthermore, deuterated solvents, such as those containing Glycerol-d8, can be used to create highly viscous environments that slow molecular tumbling, enabling detailed NMR studies of complex mixtures. researchgate.netnih.gov The substitution of hydrogen with deuterium has also been shown to improve the stability and efficiency of organic light-emitting diodes (OLEDs) in molecular electronics. ansto.gov.auacs.org
Historical and Current Trajectories of Glycerol-d8 Applications in Academic Research
The use of deuteration in scientific research dates back to the late 1960s. Historically, the cost and availability of deuterated compounds like Glycerol-d8 have been significant factors in their application. ansto.gov.au Over time, as production methods have become more efficient, its use has expanded across numerous fields.
Today, Glycerol-d8 serves a multitude of purposes in academic research. It is widely used as a versatile solvent, a protein stabilizer, and a cryoprotectant in various experimental setups. isotope.comchemdad.com In mass spectrometry, it is a common internal standard for the quantification of glycerol (B35011) and other related metabolites, such as in studies of glycerol kinase deficiency. scbt.comnih.gov
A significant application of Glycerol-d8 is as a carbon source in deuterated minimal media for the production of other perdeuterated biomolecules in microorganisms like E. coli. nih.govresearchgate.net This allows researchers to produce deuterated proteins, lipids, and other complex molecules for structural and metabolic studies. nih.govworktribe.com For instance, it has been used to produce deuterated fucose and cyanidin (B77932) 3-O-glucoside. researchgate.networktribe.com
Recent research continues to leverage the unique properties of Glycerol-d8. For example, it is a component in highly viscous binary solvents with DMSO-d6 for advanced NMR analysis of both polar and apolar mixtures. researchgate.netnih.gov It is also used in small-angle neutron scattering (SANS) and neutron reflectometry to study the interaction of proteins with lipid membranes, providing insights into processes like viral infection. ansto.gov.aunih.gov
Interactive Data Table: Properties of Glycerol-d8
| Property | Value | Reference |
| Chemical Formula | (DOCD₂)₂CDOD | isotope.com |
| Molecular Weight | 100.14 g/mol | isotope.com |
| CAS Number | 7325-17-9 | isotope.com |
| Appearance | Viscous liquid | |
| Melting Point | 20 °C | chemdad.com |
| Boiling Point | 182 °C | chemdad.com |
| Density | 1.371 g/mL at 25 °C | |
| Refractive Index | n20/D 1.466 | chemdad.com |
| Isotopic Purity | ≥98 atom % D |
Interactive Data Table: Applications of Glycerol-d8 in Research
| Research Area | Specific Application | Key Findings/Techniques | References |
| NMR Spectroscopy | Component of viscous solvents (with DMSO-d6) | Enables analysis of complex polar and apolar mixtures by slowing molecular tumbling and promoting spin diffusion. | researchgate.netnih.gov |
| NMR Spectroscopy | Cryoprotectant for DNP-MAS NMR | Used in a "DNP juice" to preserve cellular viability at low temperatures for sensitivity-enhanced NMR. | researchgate.net |
| Mass Spectrometry | Internal Standard | Used for the quantification of endogenous glycerol in studies of metabolic disorders like glycerol kinase deficiency. | scbt.comnih.gov |
| Mass Spectrometry | Internal Standard | Employed in the analysis of main components in e-cigarette refill liquids. | researchgate.net |
| Bioproduction | Deuterated Carbon Source | Used in D₂O-based media to produce perdeuterated proteins, fucose, and anthocyanins in E. coli. | nih.govresearchgate.networktribe.com |
| Structural Biology | Neutron Scattering Studies | Used in contrast-variation methods to study protein hydration and structural changes in the presence of co-solvents. | nih.gov |
| Structural Biology | Neutron Reflectometry | Used to create deuterated lipids to study the interaction of viral proteins (e.g., SARS-CoV-2 spike protein) with model membranes. | ansto.gov.au |
| Protein Science | Protein Stabilizer & Storage Buffer | Increases the density of samples for gel electrophoresis and helps maintain protein stability. | isotope.comchemdad.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3,3-pentadeuterio-1,2,3-trideuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-YHPVEMKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O[2H])O[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481899 | |
| Record name | Glycerol-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7325-17-9 | |
| Record name | 1,2,3-Propane-1,1,2,3,3-d5-triol-1,2,3-d3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7325-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Characterization of Perdeuterated Glycerol Analogs
Advanced Synthetic Routes for Glycerol-d8 and Related Deuterated Glycerides
The synthesis of Glycerol-d8 (1,2,3-Propanetriol-d8) and its glyceride derivatives involves several advanced methodologies designed to achieve high levels of deuterium (B1214612) incorporation. A primary method for producing perdeuterated precursors is through hydrogen/deuterium (H/D) exchange, where a starting molecule is exposed to heavy water (D₂O) at elevated temperatures and pressures in the presence of a catalyst. ansto.gov.au This process is often carried out in specialized hydrothermal Parr reactors, which allow for controlled conditions to facilitate the exchange of hydrogen atoms for deuterium. ansto.gov.au
Beyond direct deuteration of the glycerol (B35011) backbone, Glycerol-d8 serves as a crucial building block for the synthesis of more complex deuterated lipids. A versatile and widely used method for preparing deuterated monoacylglycerols involves a three-step chemical synthesis sequence starting with Glycerol-d8. jove.comjove.com This process includes:
Differential Protection: The primary hydroxyl groups of Glycerol-d8 are selectively protected, often using silyl (B83357) ethers, leaving the secondary hydroxyl group available for reaction. jove.com
Acylation/Esterification: The protected glycerol-d5 intermediate is then acylated with a fatty acid, such as arachidonic acid, to form the ester linkage. jove.com
Deprotection: The protecting groups are removed to yield the final deuterated monoacylglycerol. jove.com This synthetic strategy can be adapted to produce a variety of deuterated monoacylglycerols, diacylglycerols, and phospholipids (B1166683). jove.com
Another advanced approach is the synthesis of asymmetrically deuterated glycerol, which can be achieved via boronic esters, allowing for stereoselective and site-specific deuterium labeling. acs.orgacs.org
Biosynthetic routes offer an alternative to purely chemical synthesis, particularly for complex lipids like phosphatidylcholine. nih.gov Genetically modified strains of Escherichia coli can be engineered to produce specific phospholipids. nih.gov By cultivating these bacteria in growth media containing varying concentrations of D₂O and supplemented with deuterated carbon sources like Glycerol-d8, it is possible to achieve controlled, site-specific deuteration of distinct parts of the lipid molecule, including the head group, glycerol backbone, and fatty acyl tails. nih.gov
Isotopic Enrichment and Purity Assessment of Glycerol-d8 Preparations
The characterization of Glycerol-d8 and its derivatives is critical to confirm its chemical identity, purity, and the extent of deuterium incorporation. Determining the isotopic purity is of great importance for the application of these labeled compounds. nih.govrsc.org A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is a primary strategy for this assessment. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR is used to confirm the molecular structure and calculate the deuteration level at different sites within the molecule. ansto.gov.au
¹H NMR: The absence or significant reduction of proton signals confirms the high degree of deuteration.
²H NMR: Provides direct evidence of deuterium incorporation and its location.
¹³C NMR: Can also be used to confirm the carbon skeleton's integrity. ansto.gov.au NMR analysis provides crucial information on the structural integrity and can give insights into the relative percent isotopic purity. rsc.org
| DSC | Purity of Volatile Compounds | Determines the purity of reference standards, including volatile deuterated substances. | researchgate.net |
Considerations for Deuterium Exchange Dynamics in Synthesis and Storage
A significant consideration when working with Glycerol-d8 is the dynamic nature of deuterium exchange, particularly for the deuterium atoms on the hydroxyl groups (-OD). The hydrogen atoms on the hydroxyl groups of glycerol readily exchange with deuterium from heavy water (D₂O). uva.nl This H/D exchange can occur on a rapid timescale, sometimes within seconds of mixing. uva.nl
This dynamic has direct implications for synthesis. During synthetic procedures, the presence of protic solvents (e.g., water, alcohols) or reagents can lead to back-exchange, where deuterium atoms on the hydroxyl groups are replaced by hydrogen. This must be carefully controlled to maintain the desired level of deuteration in the final product. Fast atom bombardment mass spectrometry (FAB-MS) following H/D exchange in [hydroxy-²H₃]glycerol and D₂O has been studied to establish active hydrogen content, highlighting the lability of these positions. nih.gov
Storage conditions are also critical for maintaining the isotopic purity of Glycerol-d8. The compound is described as moisture-sensitive. chemdad.com Exposure to atmospheric moisture (H₂O) can lead to the gradual exchange of the hydroxyl deuterons with protons, reducing the isotopic enrichment over time. Therefore, Glycerol-d8 should be stored in a dry, inert atmosphere, away from moisture. isotope.com The presence of certain dissolved salts, such as sodium iodide, has also been shown to enhance interfacial D-to-H exchange, which can be a factor in specific experimental solutions. nih.gov
Advanced Spectroscopic Applications of Glycerol D8
Nuclear Magnetic Resonance (NMR) Spectroscopy
Glycerol-d8 is extensively utilized in various NMR spectroscopic techniques to probe complex molecular systems. Its role ranges from a solvent matrix that influences molecular motion to a component in hyperpolarization experiments that enhance signal sensitivity.
Biomolecular Structural and Dynamics Investigations
The high viscosity of glycerol-d8 significantly slows the tumbling rate of molecules in solution. nih.govacs.orgacs.orgresearchgate.net This property is particularly advantageous in studying the conformational landscape of macromolecules and their interactions with other molecules.
The use of glycerol-d8 as a co-solvent in NMR studies allows for the detailed analysis of the conformational states of macromolecules. For instance, in the study of the pro-apoptotic protein Bax, glycerol (B35011) was used as a cryoprotectant to prevent aggregation and ice formation at low temperatures required for DEER (Double Electron-Electron Resonance) studies. nih.gov While glycerol does interact with the protein, NMR chemical shift perturbation analysis showed that up to a concentration of 20%, it did not induce significant conformational changes in Bax. nih.gov This indicates that glycerol-d8 can be used to create a viscous matrix that facilitates the study of a protein's inherent conformational dynamics without significantly altering its structure.
Similarly, the conformational flexibility of the small peptide melittin (B549807) was investigated using a solvent mixture containing deuterated glycerol. scispace.com The viscosity of the glycerol-containing solvent helped to enhance the Nuclear Overhauser Effect (NOE) signals, which are crucial for determining the three-dimensional structure of the peptide in solution. scispace.com
A 1H-NMR spectroscopic Karplus analysis of glycerol itself in various solvents, including deuterated ones, revealed a consistent rotational isomerism in its backbone, highlighting how the solvent environment influences its conformational equilibrium. mdpi.com
Deuterated systems, often involving glycerol-d8, are instrumental in studying the interactions between proteins and their ligands or substrates. The use of deuterated components helps to simplify complex NMR spectra and minimize unwanted signals. ustc.edu.cnresearchgate.net For example, in solid-state NMR studies of protein-lipid interactions, using deuterated forms of the lipid of interest while keeping other components non-deuterated allows for the clean detection of signals from the specific lipid, providing clear insights into its interaction with the protein. core.ac.uk
The analysis of protein-ligand complexes often involves monitoring changes in NMR signals upon binding. springernature.com The high viscosity of glycerol-d8 can be beneficial in these studies by slowing down the molecular tumbling, which can lead to the observation of spin diffusion in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. nih.govacs.orgacs.orgresearchgate.netresearchgate.net This phenomenon allows for the correlation of all proton nuclei within the same molecule, aiding in the analysis of mixture components and their interactions. nih.govacs.orgacs.orgresearchgate.netresearchgate.net
Hyperpolarization techniques, such as Dynamic Nuclear Polarization (DNP), are used to dramatically increase the signal intensity in NMR experiments, overcoming the inherent low sensitivity of the technique. acs.org Glycerol-d8 is a key component of the glassy matrices used in DNP experiments. nih.gov These matrices, often a mixture of D₂O and glycerol-d8, are essential for achieving high levels of polarization at cryogenic temperatures. rsc.orgrsc.orgepfl.ch
For instance, in a study using nanodiamond-based hyperpolarization, a glycerol-d8/D₂O/H₂O mixture was used to suspend the nanodiamond particles. chemrxiv.org The results showed that both the diamond and the external glycerol carbons were hyperpolarized, with a signal enhancement factor of approximately 15 for the glycerol. chemrxiv.org This demonstrates the role of the glycerol-d8 matrix in facilitating polarization transfer. Research has also systematically investigated and optimized the glycerol content in these matrices for DNP-enhanced MAS NMR spectroscopy of proteins in detergent micelles. nih.gov
The following table summarizes the signal enhancement factors observed in a DNP experiment with a glycerol-d8 containing matrix:
| Sample Component | Signal Enhancement Factor (εon/off) |
| External Glycerol | ~15 |
| Nanodiamond ¹³C | ~20 |
| Data from a nanodiamond-based hyperpolarization study. chemrxiv.org |
The study of spin-lattice relaxation rates (R₁) provides valuable information about molecular dynamics. Experiments measuring ¹H spin-lattice relaxation rates have been conducted on partially deuterated glycerol diluted in fully deuterated glycerol (glycerol-d8). nih.govaip.org These studies, utilizing field cycling NMR relaxometry, have helped to separate the contributions of intramolecular and intermolecular relaxation. nih.govaip.org
The deuteron (B1233211) spin-lattice relaxation times in glycerol-d8 have also been measured over a range of temperatures. aip.orgsemanticscholar.org These measurements allowed for the direct determination of the deuteron quadrupole coupling constant (DQCC) in glycerol and the correlation times for the molecular motions responsible for relaxation. aip.orgsemanticscholar.org
The table below shows the determined deuteron quadrupole coupling constant (DQCC) for glycerol-d8 at a specific temperature:
| Parameter | Value |
| Resonance Frequency | 5 MHz |
| Temperature of Minimum Spin-Lattice Relaxation Time | -13°C |
| Deuteron Quadrupole Coupling Constant (DQCC) | 139 - 158 kHz |
| Data from a study on rotational spin-lattice and spin-spin quadrupole relaxation in perdeuterated glycerol. aip.org |
Enhanced Sensitivity and Resolution in NMR via Hyperpolarization with Glycerol-d8 Solutions
Application as Viscous NMR Solvent Systems
Binary solvent systems containing glycerol-d8 have been developed to serve as highly viscous media for NMR analysis. nih.govacs.orgacs.orgresearchgate.net A notable example is the mixture of DMSO-d6 and glycerol-d8. nih.govacs.orgacs.orgresearchgate.net These solvent systems possess high dissolution power for a wide range of compounds, regardless of their polarity. nih.govacs.orgacs.orgresearchgate.net
The high viscosity of these mixtures slows down the molecular tumbling of small and medium-sized molecules, which favors the observation of spin diffusion in NOESY experiments. nih.govacs.orgacs.orgresearchgate.net This effect is particularly useful for the analysis of complex mixtures, as it allows for the individual NMR spectra of the mixture components to be obtained. nih.govacs.orgacs.orgresearchgate.net For instance, a mixture of β-ionone, (±)-citronellal, (+)-limonene, and flavone (B191248) was successfully analyzed using a DMSO-d6/glycerol-d8 solvent system. nih.gov
It is noted that for studying biologically active compounds where labile protons should not be exchanged with deuterium (B1214612), a DMSO-d6/glycerol mixture is preferred. nih.govacs.orgacs.org However, for organic compounds where the exchange of labile protons is not critical, the DMSO-d6/glycerol-d8 system is more appropriate. nih.govacs.orgacs.org The combination of DMSO-d6 and glycerol or glycerol-d8 has been described as one of the most efficient viscous solvent systems for resolving complex mixtures using NMR spin diffusion. nih.govacs.org
Multi-component Mixture Analysis through Spin Diffusion Phenomena
In NMR, spin diffusion is a phenomenon observed in viscous solutions where the tumbling rate of molecules is significantly reduced. This slowing of molecular motion allows for efficient magnetization exchange through longitudinal cross-relaxation. researchgate.netresearchgate.netresearchgate.net As a result, all the proton (¹H) nuclei within a single molecule tend to correlate with each other in a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. researchgate.netresearchgate.netresearchgate.net This principle is harnessed for the analysis of complex mixtures.
By dissolving a mixture in a highly viscous solvent system containing Glycerol-d8, such as a binary mixture of DMSO-d6 and Glycerol-d8, the individual NMR spectra of the mixture's components can be separated. researchgate.netresearchgate.netresearchgate.netnih.gov The high viscosity imparted by the glycerol component facilitates the spin diffusion, effectively creating a "molecular network" of correlated signals for each component. This allows for the individualization of structurally similar compounds within a complex matrix. researchgate.netresearchgate.net
Resolution of Complex Polar and Apolar Mixtures utilizing Deuterated Glycerol Co-solvents
Binary solvent systems incorporating deuterated glycerol, such as DMSO-d6/Glycerol-d8, have proven to be highly effective for resolving both polar and apolar complex mixtures. researchgate.netresearchgate.netnih.gov These solvent systems possess high dissolution power, making them applicable to a wide range of analytes regardless of their polarity. researchgate.netresearchgate.netresearchgate.netnih.gov
For instance, a mixture of apolar compounds like β-ionone, (±)-citronellal, (+)-limonene, and flavone can be successfully resolved when dissolved in a DMSO-d6/Glycerol-d8 (5:5, v/v) mixture. researchgate.netresearchgate.netnih.gov The use of Glycerol-d8 is particularly suitable for organic compounds where the exchange of labile protons with deuterium does not interfere with structure elucidation. researchgate.netresearchgate.netnih.gov Conversely, for the study of bioactive compounds where labile protons are crucial, a non-deuterated glycerol co-solvent (DMSO-d6/Glycerol) is preferred. researchgate.netresearchgate.netnih.gov The versatility of these deuterated glycerol co-solvent systems makes them some of the most efficient viscous solvents for mixture analysis via NMR spin diffusion described in the literature. researchgate.netresearchgate.netnih.gov
Selective Observation of Proton Signals in Complex Biological Mixtures
Glycerol-d8 plays a significant role in the selective observation of proton signals in complex biological mixtures, particularly in the context of Dynamic Nuclear Polarization (DNP) enhanced NMR spectroscopy. DNP is a technique that dramatically increases the sensitivity of NMR experiments, allowing for the study of biomolecules at low concentrations or within cellular environments. nsf.govlsu.edu
In DNP experiments, a glassy matrix is often required to ensure the homogeneous dispersion of radicals necessary for polarization transfer. lsu.edu A commonly used matrix is a mixture of d8-glycerol, D2O, and H2O (often in a 60:30:10 volume ratio). nsf.govlsu.edu The use of perdeuterated solvents like Glycerol-d8 and D2O is crucial for minimizing the proton background signal, thereby enhancing the signals from the isotopically labeled protein of interest. nsf.gov This allows for the selective detection of signals from an exogenously added, uniformly isotopically labeled protein within a complex cellular lysate, enabling the study of its conformation and environment. nsf.gov Furthermore, the suppression of unwanted signals from abundant components in a mixture, such as sugars in fruit juice, can be achieved using band-selective NMR experiments, which significantly reduces spectral overlap and dynamic range problems. rsc.org
Formulation and Characterization of Deep Eutectic Solvents Incorporating Glycerol-d8
Deep Eutectic Solvents (DESs) are a class of ionic liquids that are gaining attention as green and sustainable alternatives to traditional solvents. osti.govnih.gov Glycerol-d8 is utilized in the formulation and characterization of DESs, particularly those based on choline (B1196258) chloride and glycerol (glyceline). osti.govrsc.orgosti.gov
The preparation of deuterated DESs, such as a 1:2 molar ratio of choline chloride to Glycerol-d8, allows for specific investigations using techniques like neutron scattering and NMR. osti.govrsc.org By selectively deuterating one of the components, researchers can isolate and study the dynamics and interactions of the individual constituents within the DES. osti.govosti.gov For example, in NMR studies of glyceline, mixtures of choline chloride and Glycerol-d8 were used to isolate the dynamics of choline, revealing details about the hydrogen-bonding network and molecular motions within the solvent. osti.gov These studies are crucial for understanding the fundamental properties of DESs and for designing them for specific applications, such as in the preparation of cellulose (B213188) nanofibrils or as plasticizers for thermoplastic starch. nih.govresearchgate.net
Mass Spectrometry (MS) for Quantitative and Qualitative Profiling
In the realm of mass spectrometry, Glycerol-d8 and its derivatives are indispensable as internal standards for the accurate quantification of various lipids and metabolites.
Stable Isotope Internal Standard Methodologies in Mass Spectrometry
Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based quantification. nih.gov This is because they are chemically identical to their endogenous counterparts but have a different mass due to the presence of heavy isotopes like deuterium. This mass difference allows them to be distinguished from the analyte of interest during MS analysis, while their similar chemical behavior ensures they experience comparable extraction efficiency and ionization response. nih.govresearchgate.net
Deuterated analogs of endogenous lipids, such as 2-Arachidonoyl Glycerol-d8 (2-AG-d8) and 1-Stearoyl-2-Arachidonoyl-sn-Glycerol-d8 (SAG-d8), are widely used for the absolute quantification of their respective unlabeled forms, 2-AG and SAG, in biological samples. nih.govcaymanchem.comfishersci.comscbt.comcaymanchem.com These deuterated standards are added to a sample at a known concentration before sample preparation and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comfishersci.comscbt.comcaymanchem.com
The ratio of the signal intensity of the endogenous analyte to that of the deuterated internal standard is used to calculate the absolute concentration of the analyte in the original sample. nih.gov This method corrects for any sample loss during extraction and for variations in instrument response, leading to highly accurate and reproducible quantification. nih.govcaymanchem.com For instance, 2-AG-d8 is used to quantify 2-AG, an important endocannabinoid, in various biological matrices. nih.govcaymanchem.comresearchgate.netresearchgate.net Similarly, SAG-d8 serves as an internal standard for the quantification of SAG, a diacylglycerol involved in cell signaling. fishersci.comscbt.comcaymanchem.com
Table 1: Properties of Deuterated Glycerol-based Internal Standards
| Compound Name | Abbreviation | Molecular Formula | Application |
| 2-Arachidonoyl Glycerol-d8 | 2-AG-d8 | C₂₃H₃₀D₈O₄ | Internal standard for the quantification of 2-AG by GC- or LC-MS. caymanchem.com |
| 1-Stearoyl-2-Arachidonoyl-sn-Glycerol-d8 | SAG-d8 | C₄₁H₆₄D₈O₅ | Internal standard for the quantification of SAG by GC- or LC-MS. fishersci.comscbt.comcaymanchem.com |
Method Development and Validation in LC-MS/MS and GC-MS Workflows
Glycerol-d8 serves as a critical internal standard (IS) in the development and validation of analytical methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS). nih.govfrontiersin.org Its utility lies in its chemical similarity to glycerol and other related analytes, while its mass difference allows for clear distinction in mass spectrometric detection. nih.gov The use of a stable isotope-labeled standard like Glycerol-d8 is a cornerstone of robust method validation, ensuring accuracy, precision, and reliability by compensating for variations during sample preparation and instrumental analysis. frontiersin.orgmdpi.comnih.gov
In LC-MS/MS method development, Glycerol-d8 is employed to quantify compounds such as glycerol and propylene (B89431) glycol in various matrices, including e-cigarette liquids. mdpi.com For instance, a Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS method was developed where Glycerol-d8 was the designated internal standard for both glycerol and propylene glycol. mdpi.com During optimization, it was discovered that the presence of formate (B1220265) was necessary to achieve sufficient ionization, with glycerol, propylene glycol, and Glycerol-d8 forming [M+FA-H]⁻ adducts in the negative ionization mode. mdpi.com The validation of such methods typically involves assessing linearity, limits of detection (LOD) and quantification (LOQ), repeatability, and accuracy. mdpi.comnih.gov A simple "dilute-and-shoot" sample preparation protocol using Glycerol-d8 as an IS demonstrated high recoveries (96-112%) and low coefficients of variation (<6.4%), confirming the method's robustness. mdpi.com
Similarly, in GC-MS workflows, Glycerol-d8 is integral to isotope dilution methods for the quantification of glycols and glycerol. nih.govfrontiersin.org A sensitive and selective isotope dilution GC-MS/MS method was developed for the simultaneous measurement of propylene glycol, glycerol, ethylene (B1197577) glycol, and diethylene glycol in e-liquids and their aerosols. frontiersin.org Glycerol-d8 was used as the internal standard for glycerol. frontiersin.org Rigorous validation of this method demonstrated its specificity, precision, and accuracy, making it suitable for monitoring these compounds in consumer products and for regulatory scrutiny. frontiersin.org The development process for GC-MS methods often involves optimizing chromatographic parameters like temperature gradients, flow rates, and split ratios to achieve baseline separation and high peak symmetry for accurate quantification. rsc.org
The table below summarizes the validation parameters from an LC-MS/MS method for the analysis of main components in e-cigarette refill liquids, using Glycerol-d8 as an internal standard.
Table 1: Summary of LC-MS/MS Method Validation Parameters
| Parameter | Glycerol | Propylene Glycol | Nicotine (B1678760) |
|---|---|---|---|
| Internal Standard | Glycerol-d8 | Glycerol-d8 | Nicotine-d4 |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| LOD | 0.01 mg/mL | 0.01 mg/mL | 0.02 µg/mL |
| LOQ | 0.03 mg/mL | 0.03 mg/mL | 0.06 µg/mL |
| Recovery | 96-112% | 96-112% | 96-112% |
| Precision (CV) | <6.4% | <6.4% | <6.4% |
Data sourced from a study on the determination of glycerol, propylene glycol, and nicotine in refill liquids for electronic cigarettes. mdpi.com
Application of Isotope Dilution Mass Spectrometry for Protein and Peptide Analysis
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a gold standard for the quantitative analysis of molecules, including proteins and peptides, due to its high precision and accuracy. shoko-sc.co.jpnih.gov The core principle of IDMS involves spiking a sample with a known quantity of a stable isotope-labeled version of the analyte, which then serves as an internal standard. buchem.com While Glycerol-d8 is not directly incorporated into the peptide sequence, its role in IDMS for proteomics is primarily as a component of the solvent system or matrix during analysis, contributing to a stable and consistent analytical environment.
In peptide-based protein quantification, specific peptides derived from the tryptic digestion of a target protein are used as surrogates for the parent protein. nih.gov Stable isotope-labeled synthetic peptides are then used as the internal standards. shoko-sc.co.jpnih.gov The accuracy of these complex assays relies on minimizing all sources of analytical variability.
The use of deuterated solvents, such as D₂O and Glycerol-d8, in the sample matrix is a common practice in mass spectrometry-based proteomics and metabolomics. nih.govnsf.gov Glycerol-d8 can be a component of the cryoprotectant solution used to prepare samples for certain analyses, ensuring uniform glass formation and sample integrity, especially at cryogenic temperatures. nsf.govresearchgate.net By replacing protonated glycerol with Glycerol-d8, potential interferences from solvent-derived protons are minimized, leading to a cleaner background and improved signal-to-noise ratio for the analytes of interest. This is particularly important in high-sensitivity experiments where even minor interferences can impact quantification.
Integration of Glycerol-d8 in High-Resolution Metabolomics and Lipidomics
Glycerol-d8 is a valuable tool in high-resolution metabolomics and lipidomics, where the comprehensive identification and quantification of small molecules from biological systems are the primary objectives. isotope.comlcms.czwaters.com These fields rely heavily on mass spectrometry, and the use of stable isotope-labeled internal standards is crucial for achieving accurate and reproducible quantification. researchgate.net Glycerol-d8 is utilized both as an internal standard for specific analytes and as a component in deuterated solvents for sample preparation and analysis. nsf.govresearchgate.net
In targeted lipidomics, which focuses on the quantification of specific lipid molecules, deuterated standards are essential. researchgate.net For example, in the analysis of endocannabinoid signaling, deuterated versions of analytes like 2-Arachidonoyl glycerol (2-AG), such as 2-AG-d5 and 2-AG-d8, are commercially available and used as internal standards. researchgate.netresearchgate.net These standards are chemically identical to their endogenous counterparts but have a higher mass, allowing them to be distinguished during MS analysis. researchgate.net This co-elution and co-ionization with the native analyte corrects for variability during sample extraction and instrumental analysis. researchgate.net
In broader, untargeted metabolomics and lipidomics studies, sample preparation is a critical step. lcms.cznih.gov Two-phase extraction systems using solvents like chloroform/methanol/water are commonly employed to separate lipids from more polar metabolites. nih.gov The use of deuterated solvents, including D₂O and Glycerol-d8, in these extraction and resuspension mixtures helps to minimize background signals and potential isotopic interference from the solvent itself. nih.govmdpi.com The combination of multiple analytical platforms, such as GC-MS and various LC-MS methods, allows for broader coverage of the metabolome and lipidome. nih.gov
The table below lists several deuterated standards, including a Glycerol-d8 derivative, used in the mass spectrometric analysis of endocannabinoids and related lipids.
Table 2: Examples of Deuterated Standards in Lipidomics
| Deuterated Standard | Abbreviation | Use |
|---|---|---|
| Arachidonoyl ethanolamide-d4 | AEA-d4 | Internal Standard |
| Arachidonoyl ethanolamide-d8 | AEA-d8 | Internal Standard |
| 2-Arachidonoyl glycerol-d5 | 2-AG-d5 | Internal Standard |
| 2-Arachidonoyl glycerol-d8 | 2-AG-d8 | Internal Standard |
Data sourced from lipidomics research literature. researchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons, such as radical species and transition metal complexes. ethz.ch In structural biology, EPR combined with site-directed spin labeling (SDSL) provides invaluable information on the structure, dynamics, and conformational changes of biomolecules like proteins. nih.govsigmaaldrich.com These measurements are often performed at cryogenic temperatures to slow down molecular motion and prolong spin relaxation times. sigmaaldrich.comresearchgate.net Glycerol-d8 plays an indispensable role in these experiments, primarily as a cryoprotectant and solvent that forms a uniform glass upon freezing, which is essential for high-quality EPR data. nih.govnsf.gov
Investigation of Spin-Labeled Biomolecules in Cryogenic Glycerol-d8 Glasses
The study of spin-labeled biomolecules by pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), requires samples to be shock-frozen and analyzed at cryogenic temperatures (typically below 77 K). researchgate.net To prevent the formation of crystalline ice, which can damage the protein and lead to heterogeneous sample environments, a cryoprotectant is necessary. ethz.chresearchgate.net A mixture of water and glycerol is a commonly used cryosolvent, with deuterated versions (D₂O and Glycerol-d8) being highly preferred. nih.govnsf.gov
The use of Glycerol-d8 is critical for two main reasons. First, it ensures the formation of a homogeneous, amorphous glass, which provides a uniform environment for the embedded spin-labeled proteins. nsf.govresearchgate.net This vitrified state is crucial for accurately interpreting EPR data, as the conformational ensemble of the biomolecule is considered to be frozen at the glass transition temperature (Tg). sigmaaldrich.com Studies have shown that a glycerol content of around 60% (v/v) in water is effective at ensuring good glass formation. nsf.govresearchgate.net
Second, and more importantly, the deuteration of the solvent minimizes magnetic interactions (hyperfine couplings) between the electron spin of the paramagnetic label and the nuclear spins of the solvent molecules. nsf.govmdpi.com Protons (¹H) have a large magnetic moment, and their presence in close proximity to the spin label causes significant broadening of the EPR signal and accelerates electron spin relaxation, which shortens the phase memory time (Tm). mdpi.com By replacing protonated glycerol with Glycerol-d8 and H₂O with D₂O, this source of spectral noise and rapid relaxation is dramatically reduced, leading to sharper spectra and longer Tm values, which are essential for sensitive and high-resolution distance measurements. nih.govmdpi.com
Dynamical Decoupling Studies in Deuterated Amorphous Systems
In pulsed EPR, the coherence of the electron spins is finite and decays over time, a process known as decoherence. The characteristic time for this decay is the phase memory time (Tm). researchgate.netresearchgate.net Long Tm values are crucial for performing complex pulse sequences like DEER, which are used to measure nanometer-scale distances in biomolecules. researchgate.netresearchgate.net The primary cause of decoherence at low temperatures in frozen solutions is often the interaction with surrounding nuclear spins. researchgate.net
Dynamical decoupling (DD) is a technique that uses sequences of microwave pulses to refocus unwanted spin interactions, thereby extending the coherence lifetime. researchgate.netresearchgate.net The effectiveness of DD sequences is highly dependent on the environment of the electron spin. Studies investigating decoherence dynamics often use systems like nitroxide radicals in a frozen water:glycerol matrix. researchgate.net
The use of deuterated amorphous systems, prepared with Glycerol-d8 and D₂O, is fundamental to these studies. researchgate.netresearchgate.net The magnetic moment of a deuteron is significantly smaller (about 6.5 times) than that of a proton. mdpi.com Consequently, replacing protons with deuterons in the solvent drastically reduces the hyperfine interactions that cause decoherence. mdpi.com This allows researchers to achieve much longer intrinsic phase memory times. For example, in studies of a Nycomed trityl radical, the coherence time was extended up to 20-fold by using a deuterated D₂O:Glycerol-d8 solution and applying a Carr-Purcell-Meiboom-Gill (CPMG) dynamical decoupling sequence. researchgate.net By studying spin decoherence in variably deuterated matrices, researchers can precisely probe the mechanisms of decoherence and develop more effective DD sequences to preserve quantum information. researchgate.net
Characterization of Paramagnetic Spin Labels in Deuterated Environments
The precise characterization of paramagnetic spin labels is essential for their effective use in structural biology. researchgate.netuit.no This includes determining their relaxation properties, such as the phase memory time (Tm), and their performance in distance measurement experiments. rsc.org The use of a deuterated environment, typically a D₂O/Glycerol-d8 mixture, is standard practice for these characterizations because it provides the cleanest possible conditions to assess the intrinsic properties of the spin label itself. researchgate.netrsc.org
When a new spin label is developed, its relaxation profile is investigated by measuring Tm at various temperatures. rsc.org These measurements are almost always performed in a deuterated solvent to minimize the contribution of solvent protons to the relaxation, thus allowing for a more accurate assessment of the label's inherent relaxation characteristics. mdpi.comrsc.org The generally longer Tm observed for spin-labeled proteins in deuterated solvents compared to protonated ones is a direct result of this effect. rsc.org
This is critical for techniques like DEER, where the accessible distance range and the sensitivity of the measurement are directly governed by the phase memory time. researchgate.netnih.gov For instance, the investigation of Gd(III) complexes as spin labels for long-range distance measurements was performed on model compounds dissolved in D₂O-Glycerol-d8 solutions. nih.gov The long evolution times achieved in this deuterated glass indicated that distances up to 9.4 nm could potentially be measured. nih.gov Similarly, the characterization of new, highly stable spirocyclic nitroxide labels involved measuring their spin echo decay in a D₂O/Glycerol-d8 buffer to demonstrate their excellent relaxation properties, which are favorable for in-cell EPR applications. uit.norsc.org
The table below illustrates the significant impact of solvent deuteration on the phase memory time of a photoexcited porphyrin spin label in a water-glycerol glass, highlighting the importance of using Glycerol-d8 for such characterizations.
Table 3: Effect of Solvent Deuteration on Phase Memory Time (Tm)
| Solvent Matrix | Phase Memory Time (Tm) |
|---|---|
| H₂O / Glycerol | 4.6 µs |
| D₂O / Glycerol-d8 | 13.6 µs |
Data from a Q-band EPR study on a photoexcited porphyrin at 10 K. mdpi.com
Vibrational Spectroscopy (e.g., Infrared Spectroscopy)
Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, serves as a powerful tool for investigating the molecular dynamics and structure of Glycerol-d8 and its solutions. By probing the vibrational modes of the molecule, these methods provide detailed insights into the intricate network of intermolecular forces, particularly hydrogen bonds, that define the properties of glycerol-containing systems. The isotopic substitution in Glycerol-d8, where hydrogen atoms are replaced by deuterium, is instrumental in simplifying complex spectra and isolating specific molecular interactions for analysis.
Spectroscopic Probing of Intermolecular Interactions and Hydrogen Bonding in Deuterated Glycerol Solutions
The extensive hydrogen-bonding network in glycerol is a defining characteristic that influences its physical properties. osu.edu Vibrational spectroscopy is exceptionally sensitive to the strength and geometry of these hydrogen bonds. When Glycerol-d8 is mixed with protonated or deuterated solvents like water (H₂O or D₂O), the resulting spectra reveal significant information about the interactions between solute and solvent molecules.
Infrared spectroscopy studies on mixtures of Glycerol-d8 (D₈-glycerol) and water show distinct bands that are indicative of hydrogen bonding. researchgate.net For instance, the addition of H₂O to D₈-glycerol results in the appearance of an HOH bending band at 1657 cm⁻¹. researchgate.net More subtly, a new absorbance band appears around 1400-1450 cm⁻¹, which is attributed to the HOD bending mode, confirming the isotopic exchange between the hydroxyl groups of glycerol and water. researchgate.net This region of the spectrum shows very little absorption in neat D₈-glycerol, making the appearance of this band a clear marker of the interaction. researchgate.net
The analysis of O-H and O-D stretching modes provides further detail. In solutions of glycerol and D₂O, Raman spectroscopy shows that as glycerol is progressively diluted, D₂O molecules break the glycerol dimers and oligomers that are present in neat glycerol, leading to the formation of glycerol monomers. capes.gov.brresearchgate.net This is evidenced by changes in the vibrational bands, indicating that glycerol's oxygen atoms act as hydrogen-bond acceptors from D₂O. capes.gov.brresearchgate.net
Temperature-dependent studies offer another layer of insight. As temperature decreases in glycerol/water glass solutions, the absorbance bands for the OH and OD stretching modes shift to lower frequencies, while their intensity increases and the bands narrow. acs.org This is consistent with an increase in the strength of hydrogen bonding at lower temperatures. acs.orgresearchgate.net For example, in a 60/32/8 (v/v) solution of glycerol/D₂O/H₂O, the center of the OH stretch absorption band shifts from 3364 cm⁻¹ at 295 K to 3277 cm⁻¹ at 25 K. acs.org
Table 1: Key Infrared Band Assignments for Probing Interactions in Glycerol-d8 Solutions
| Vibrational Mode | Wavenumber (cm⁻¹) | System | Observation/Interpretation | Reference(s) |
|---|---|---|---|---|
| CD₂ Symmetric Stretch | 2105 | Neat D₈-glycerol | Characteristic stretching vibration of the deuterated carbon backbone. | researchgate.net |
| CD₂ Antisymmetric Stretch | 2224 | Neat D₈-glycerol | Characteristic stretching vibration of the deuterated carbon backbone. | researchgate.net |
| CD₂ Scissoring Mode | 1204 | Neat D₈-glycerol | Sharp peak not present in protonated glycerol. | researchgate.net |
| HOH Bending | 1657 | D₈-glycerol/H₂O | Appears upon addition of H₂O, indicating water molecule presence and interaction. | researchgate.net |
| HOD Bending | ~1400-1450 | D₈-glycerol/H₂O | Indicates isotopic exchange and formation of semi-heavy water at the hydroxyl sites. | researchgate.net |
| OH Stretch | 3364 → 3277 | Glycerol/D₂O/H₂O | Shifts to lower frequency as temperature drops from 295 K to 25 K, indicating stronger H-bonding. | acs.org |
Quantum chemical calculations and molecular dynamics (MD) simulations complement these experimental findings. For instance, in studies of glycerol-based deep eutectic solvents, IR spectroscopy revealed strong hydrogen bonding between glycerol and halide anions, with interactions being more pronounced for chloride than bromide. rsc.org These results underscore the critical role of specific intermolecular interactions in determining the macroscopic properties of the solution. rsc.org
Analysis of Molecular Structural Changes in Glycerol-d8-Water Systems
Vibrational spectroscopy is also employed to analyze changes in the molecular structure of Glycerol-d8-water systems under varying conditions. The isotopic labeling of Glycerol-d8 is particularly advantageous for isolating the dynamics of water molecules from those of glycerol. By comparing the spectra of systems like (Glycerol-d8 + H₂O) and (Glycerol-d8 + D₂O), researchers can subtract the glycerol contribution to focus solely on the vibrational signature of water. nih.govfrontiersin.org
In studies using Attenuated Total Reflection Infrared (ATR-IR) spectroscopy, the OH stretching band of water in glycerol/water solutions can be decomposed into multiple components corresponding to different hydrogen-bonding states (e.g., shorter, middle, and longer H-bonds). nih.gov As the concentration of glycerol increases, the breaking of hydrogen bonds among water molecules is observed. nih.gov This disruption of the water network is a key aspect of glycerol's function as a humectant. nih.gov
Raman spectroscopy studies on glassy glycerol-D₂O solutions reveal how the molecular vibrations of glycerol are affected by the structural transitions of the surrounding water (polyamorphism). nims.go.jp As the glassy water matrix undergoes a transition from a high-density to a low-density form upon heating, the vibrational modes of glycerol, including the C-H₂, C-C, and C-O stretching bands, exhibit sudden changes. nims.go.jp This indicates that the structural transformation of the solvent water directly influences the conformation of the solute glycerol molecule. nims.go.jp
Temperature variation provides a powerful means to study structural evolution. In glycerol/water glasses, the vibrational modes associated with the glycerol backbone (C-D stretching and bending) are found to be largely independent of temperature between 295 K and 12 K. acs.org In contrast, the bands related to the hydroxyl groups (OH and OD stretching and bending) show continuous shifts with temperature, reflecting changes in the hydrogen-bonding network. acs.orgresearchgate.net The broader width of the OH stretch band in glycerol/water glass compared to crystalline ice highlights the disordered, glassy nature of the solution. acs.org
Table 2: Vibrational Band Shifts Indicating Structural Changes in Glycerol-Water Systems
| Wavenumber (cm⁻¹) | Assignment | System | Change and Interpretation | Reference(s) |
|---|---|---|---|---|
| ~2300 | OD Stretch | Glassy glycerol-D₂O | Peak position changes as the sample is heated, reflecting the polyamorphic transition of solvent water from high-density to low-density amorphous ice. | nims.go.jp |
| 2879 → higher ν | Symmetric CH₂ Stretch | Glycerol-h8/H₂O | Peak shifts to higher wavenumber with increasing water activity (Aw), reflecting changes in the molecular environment of glycerol. | nih.govfrontiersin.org |
| 2933 → higher ν | Asymmetric CH₂ Stretch | Glycerol-h8/H₂O | Peak shifts to higher wavenumber with increasing water activity (Aw), reflecting changes in the molecular environment of glycerol. | nih.govfrontiersin.org |
| 3428 (decrease) | Middle H-bond | Glycerol/Water | Intensity decreases with increasing glycerol concentration, suggesting the breaking of H-bonds among water molecules. | nih.gov |
| 3562 (increase) | Longer H-bond | Glycerol/Water | Intensity increases with increasing glycerol concentration, suggesting the breaking of H-bonds among water molecules. | nih.gov |
These spectroscopic investigations provide a molecular-level picture of the structure and dynamics within Glycerol-d8-water systems, revealing how the interplay of hydrogen bonding and molecular conformation governs the behavior of these solutions.
Glycerol D8 in Advanced Metabolic and Lipidomic Pathway Research
Quantitative Metabolic Flux Analysis using Stable Isotopes
Stable isotope tracers like Glycerol-d8 are instrumental in metabolic flux analysis, a powerful technique to measure the rates of metabolic reactions in a living system. ox.ac.uksciex.com By introducing a labeled compound and tracking its conversion into various metabolites, researchers can create a dynamic map of metabolic pathways. ox.ac.uksciex.com
Determination of Whole-Body Glycerol (B35011) Production and Turnover Rates
Glycerol-d8 is employed to determine the rate of appearance of glycerol in the bloodstream, which is a direct indicator of whole-body lipolysis, the breakdown of triglycerides. metsol.com In studies of human obesity, for instance, researchers have used glycerol turnover measurements to understand the dynamics of fat deposition. nih.gov One study in obese children found that while whole-body glycerol production was significantly higher compared to non-obese children, the rate of triglyceride hydrolysis in adipose tissue was actually lower when normalized to fat mass. nih.gov This highlights the complex regulatory mechanisms at play in obesity. nih.gov
The use of deuterated glycerol, such as D5-glycerol, allows for the precise quantification of glycerol turnover rates. metsol.com This is particularly important because fatty acid flux alone can underestimate lipolysis due to the re-esterification of fatty acids back into triglycerides within adipocytes. metsol.com Since glycerol cannot be re-used by adipocytes for triglyceride synthesis due to the absence of glycerol kinase, its rate of appearance provides a more accurate measure of true lipolysis. metsol.com
Elucidation of Lipolysis and Triglyceride Re-esterification Dynamics in Vivo and In Vitro Models
The process of lipolysis involves the breakdown of triglycerides into fatty acids and glycerol. researchgate.netsochob.cl A significant portion of the fatty acids released during lipolysis can be re-esterified back into triglycerides, a process known as the triglyceride-fatty acid cycle. researchgate.net This cycle is an energy-consuming process and its rate can be influenced by physiological states such as exercise. researchgate.net
Glycerol-d8, along with other isotopic tracers, enables researchers to simultaneously measure the rates of lipolysis and re-esterification. nih.gov Studies have shown that re-esterification can occur via an extracellular route, where fatty acids released from an adipocyte must re-enter the cell to be converted back into triglycerides. nih.gov This finding suggests that factors like blood flow in adipose tissue can play a crucial role in regulating the release of fatty acids into the circulation. nih.gov In conditions of insulin (B600854) resistance, the normal suppression of lipolysis is impaired, leading to an increased release of fatty acids and glycerol. nih.gov
Tracing De Novo Lipogenesis Pathways and Lipid Synthesis
De novo lipogenesis (DNL) is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily carbohydrates. metsol.comnih.gov This process is particularly active in the liver and adipose tissue. biorxiv.org Dysregulation of DNL is associated with metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and insulin resistance. metsol.combiorxiv.org
Isotopic tracers, including deuterated water and labeled glycerol, are used to quantify the contribution of different substrates to DNL. metsol.comresearchgate.net For example, studies using 13C-labeled substrates have revealed that in human fat cells, glucose provides less than half of the carbon for DNL, while it is the primary source for the glycerol backbone of triglycerides. researchgate.net Furthermore, research has shown that dietary amino acids can be a more efficient source for the acetyl-CoA pool used in hepatic DNL than glucose. biorxiv.org Glycerol-d8 can be used to trace the glycerol backbone of newly synthesized lipids, providing a clearer picture of lipid synthesis pathways. biorxiv.org
Validation of Deuterated Glycerol Tracers against Carbon-13 Labeled Analogs
For a tracer to be considered valid, it must accurately reflect the metabolism of the substance it is tracing without introducing any bias. nih.gov The validity of deuterated glycerol tracers, such as Glycerol-d5, has been tested by comparing them against carbon-13 labeled glycerol. nih.gov
A study involving healthy adult subjects who were simultaneously infused with both 2H5-glycerol and [2-13C]glycerol found no significant difference in the measured glycerol flux under both basal conditions and during epinephrine-stimulated lipolysis. nih.gov The glycerol flux increased from approximately 2.2 µmol/kg/min to 6.7 µmol/kg/min with both tracers during epinephrine (B1671497) infusion. nih.gov These findings confirm that deuterated glycerol is a valid and reliable tracer for studying glycerol metabolism in humans. nih.gov
Table 1: Comparison of Glycerol Flux Measured by Deuterated and Carbon-13 Labeled Glycerol
| Condition | Glycerol Flux (µmol/kg/min) with [2-13C]glycerol | Glycerol Flux (µmol/kg/min) with 2H5-glycerol |
|---|---|---|
| Basal | 2.2 +/- 0.3 | 2.2 +/- 0.3 |
| Epinephrine Infusion | 6.7 +/- 0.4 | 6.7 +/- 0.3 |
Data from a study comparing the two tracers in healthy adults. nih.gov
Comprehensive Metabolomics and Lipidomics Profiling
Metabolomics and lipidomics are large-scale studies of small molecules (metabolites) and lipids, respectively, within a biological system. numberanalytics.comclsa-elcv.ca These fields rely heavily on advanced analytical techniques like mass spectrometry coupled with chromatography to identify and quantify a vast array of molecules. nih.govmdpi.com
Targeted and Untargeted Isotopic Profiling of Metabolites and Lipids
In metabolomics and lipidomics, two primary approaches are used: targeted and untargeted analysis. Targeted analysis focuses on quantifying a specific, predefined set of metabolites or lipids. nih.govlcms.cz Untargeted analysis, on the other hand, aims to capture a comprehensive snapshot of all measurable molecules in a sample to discover novel biomarkers or metabolic changes. mdpi.comuantwerpen.be
Glycerol-d8 and other stable isotope-labeled compounds are essential as internal standards in these analyses. nih.govplos.org They are added to samples at a known concentration to help correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. nih.govplos.org For instance, in the lipidomic analysis of endocannabinoids, deuterated analogs like 2-Arachidonoyl glycerol-d8 are used as internal standards. nih.govresearchgate.net
Integrated approaches that combine targeted and untargeted lipidomics have proven powerful in characterizing the complex lipid profiles of tissues. mdpi.com One such study, which investigated the effects of dietary polyunsaturated fatty acids, was able to characterize over a thousand lipid molecules in mouse tissues, revealing significant alterations in the lipid profiles of the liver and kidney. mdpi.com This comprehensive profiling allows for a deeper understanding of how dietary components influence lipid metabolism and tissue function. mdpi.com
Systems-Level Investigation of Lipid Metabolism Pathways
The study of lipid metabolism has evolved from examining individual reactions to a systems-level approach known as lipidomics, which investigates the entire lipid profile of a biological system. sigmaaldrich.com In this context, Glycerol-d8, a deuterated form of glycerol, serves as a powerful tool for tracing the flow of the glycerol backbone through various lipid synthesis and remodeling pathways. nih.gov By introducing Glycerol-d8 into a biological system, researchers can monitor its incorporation into the central glycerol moiety of glycerolipids, including monoacylglycerols, diacylglycerols, and triacylglycerols (TAGs). sigmaaldrich.comoregonstate.education This allows for a dynamic and comprehensive view of how lipids are synthesized, stored, and transported.
The use of stable isotope tracers like Glycerol-d8 is fundamental to understanding the complex interplay between different lipid classes and the regulatory networks that govern their homeostasis. scbt.com As the precursor for the glycerol-3-phosphate (G3P) backbone required for TAG formation, tracking the deuterium (B1214612) label from Glycerol-d8 provides direct insights into the flux through the glycerolipid synthesis pathway. nih.gov This approach enables the quantification of de novo lipid synthesis rates and helps to differentiate between various metabolic fates of glycerol. The insights gained from these systems-level investigations are crucial for understanding the metabolic dysregulation that underlies conditions such as obesity, diabetes, and cardiovascular disease. sigmaaldrich.com
Research findings have demonstrated that altering glycerol metabolism, which can be effectively traced using Glycerol-d8, directly impacts the final lipid content in various organisms, including mammals, plants, and microorganisms. nih.gov By observing the distribution of the deuterium label across the lipidome, scientists can map the connections between glycerol uptake and its subsequent integration into complex lipids, providing a holistic understanding of lipid network dynamics.
Unraveling Complex Biochemical Networks via Stable Isotope Tracing
Stable isotope tracing with molecules like Glycerol-d8 is a cornerstone of modern metabolomics for elucidating complex biochemical networks that extend beyond lipid metabolism. scbt.comnih.gov The deuterium atoms on Glycerol-d8 act as a stable, non-radioactive label that can be tracked as the glycerol backbone is metabolized and integrated into numerous downstream molecules. scbt.com This technique, often part of a broader strategy called Stable Isotope Resolved Metabolomics (SIRM), allows for the unambiguous tracking of atoms through compartmentalized metabolic pathways in a variety of experimental systems. nih.gov
When Glycerol-d8 is introduced as a carbon source in cell culture, its deuterated backbone can be traced not only into the glycerol moiety of lipids but also into other metabolic intermediates. rsc.orgresearchgate.net For example, glycerol can enter the glycolysis pathway and be converted into other molecules, thereby distributing the deuterium label throughout central carbon metabolism. oregonstate.educationnih.gov By using advanced analytical techniques such as mass spectrometry and NMR spectroscopy, researchers can identify and quantify the deuterated metabolites, effectively mapping the flow of carbon and hydrogen atoms through interconnected pathways. scbt.comrpi.edu This provides detailed information on molecular transformations and interactions, revealing how different metabolic systems are integrated. scbt.com For instance, studies have successfully used deuterated glycerol in engineered E. coli to produce deuterated versions of complex molecules, demonstrating the integration of the tracer into endogenous biosynthetic pathways. rpi.edu
The ability to trace the fate of the Glycerol-d8 backbone helps in constructing detailed metabolic flux maps, which are essential for understanding cellular physiology in both healthy and diseased states. This approach has been instrumental in fields ranging from microbiology to cancer research, providing a functional readout of the metabolic state of a cell or organism. scbt.commdpi.com
In Vitro and Ex Vivo Cell and Tissue Culture Studies
Design of Isotopic Labeling Experiments in Cellular Systems
The successful use of Glycerol-d8 in in vitro and ex vivo studies hinges on the careful design of the isotopic labeling experiment. The primary goal is to introduce the tracer in a way that allows for its metabolism and incorporation into downstream molecules, providing a dynamic snapshot of metabolic activity. nih.gov A typical experimental design involves replacing the standard carbon source in a culture medium with its deuterated counterpart. rsc.org
For microbial studies, such as with E. coli, a minimal medium is often used where Glycerol-d8 serves as the principal carbon source, supplemented with other essential nutrients. researchgate.netnih.gov For example, a deuterated minimal medium might be prepared with D₂O, deuterated glycerol (C₃D₈O₃), and other necessary salts and nitrogen sources. nih.gov In some cases, to enhance the production of specific deuterated compounds, the experimental setup may include co-factors or non-labeled inducers like arabinose. researchgate.net The concentration of the labeled tracer should ideally match the typical concentration of the non-labeled nutrient to avoid altering the metabolic state due to nutrient excess or limitation. nih.gov
In mammalian cell culture, the design follows similar principles. The growth medium is formulated to contain Glycerol-d8, and often, dialyzed serum is used to minimize the presence of unlabeled glycerol and other interfering compounds. nih.govdiva-portal.org The duration of the labeling experiment is a critical parameter; it can range from minutes to hours or even days, depending on the specific metabolic pathways and turnover rates being investigated. rsc.orgnih.gov Short-term labeling is often used to probe rapid metabolic responses, while longer-term labeling can investigate steady-state flux and the accumulation of labeled biomolecules. nih.gov
Below is a table outlining a general design for a cellular labeling experiment using Glycerol-d8.
| Parameter | Description | Example |
| Biological System | The cell line or tissue type being studied. | E. coli strain AL95, Human Hepatocytes |
| Culture Medium | Base medium, often minimal or custom-formulated to control for unlabeled carbon sources. researchgate.net | M9 Minimal Medium (for E. coli), DMEM (for mammalian cells) with dialyzed serum. researchgate.netnih.gov |
| Isotopic Tracer | The stable isotope-labeled compound used to trace metabolic pathways. | Glycerol-d8 (C₃D₈O₃) |
| Tracer Concentration | The final concentration of the tracer in the medium, typically mimicking physiological levels. nih.gov | 0.2% - 0.4% (w/v) Glycerol-d8 |
| Incubation Time | The duration for which the cells/tissues are exposed to the tracer. | 24 - 72 hours, depending on the experimental goals. rsc.orgnih.gov |
| Harvesting | The process of stopping metabolic activity and collecting the biological material. | Flash freezing in liquid nitrogen. |
Analysis of Deuterated Metabolite Incorporation and Transformation in Biological Matrices
Following the incubation with Glycerol-d8, the next critical step is the analysis of its incorporation and transformation within the biological matrix. The primary analytical techniques for this purpose are mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. vulcanchem.com
Mass spectrometry is highly effective at differentiating and quantifying molecules based on their mass-to-charge ratio. mdpi.com The incorporation of deuterium atoms from Glycerol-d8 into a metabolite results in a predictable mass shift. For example, the glycerol backbone of a triglyceride will be heavier by the number of deuterium atoms it has incorporated. LC-MS analysis allows for the separation of different lipid classes and other metabolites before they enter the mass spectrometer, enabling the precise measurement of isotopic enrichment in specific molecules. vulcanchem.com This technique has been used to determine the extent of deuteration in phospholipids (B1166683) produced by E. coli grown on Glycerol-d8 and to measure the formation of deuterated arachidonic acid in ex vivo tissue homogenates. nih.govresearchgate.net The resulting data on mass isotopologue distributions can be used to calculate metabolic fluxes and pathway activities. nih.gov
NMR spectroscopy provides complementary information by revealing the specific positions of the deuterium atoms within a molecule's structure. vulcanchem.com While ¹H NMR can confirm deuterium substitution through the disappearance of proton signals, ²H NMR can directly detect the deuterium label. rpi.eduvulcanchem.com This level of structural detail is invaluable for understanding the precise biochemical transformations that a metabolite has undergone. For example, NMR analysis was used to study the deuterium exchange in the production of deuterated cyanidin (B77932) 3-O-glucoside, confirming the incorporation of the label from Glycerol-d8 into the glucosyl group. rpi.edu
The combination of these analytical methods provides a comprehensive picture of how Glycerol-d8 is metabolized, detailing both the extent of its incorporation into various biomolecules and the specific atomic rearrangements that occur, thus illuminating the complex workings of metabolic networks. oregonstate.education
The table below summarizes the analysis of deuterated phospholipids from E. coli cultured with deuterated glycerol, showcasing the type of data obtained from mass spectrometry analysis.
| Deuterated Carbon Source | Most Abundant Phosphatidylethanolamine (PE) Species (m/z) | Most Abundant Phosphatidylglycerol (PG) Species (m/z) | Extent of Deuteration in Acyl Chains |
| d5-Glycerol | 748.6 | 776.6 | High |
| d8-Glycerol | 751.6 | 779.6 | Very High |
| Data adapted from studies on phospholipid biosynthesis in E. coli using deuterated glycerol sources. nih.gov |
Future Trajectories and Innovations in Glycerol D8 Research
Development of Next-Generation Stable Isotope Labeling Strategies for Biological Complexity
The development of novel stable isotope labeling strategies is crucial for unraveling the intricacies of biological systems. While traditional methods have provided significant insights, next-generation approaches are being designed to tackle greater complexity.
One advanced strategy involves the use of deuterated glycerol (B35011) in combination with other isotopically labeled compounds to achieve alternating or fractional labeling patterns in biomolecules. For instance, using [2-¹³C]-glycerol or [1,3-¹³C₂]-glycerol as a carbon source in Escherichia coli cultures can produce proteins with an alternating ¹²C-¹³C pattern. When combined with partial deuteration, this approach sharpens nuclear magnetic resonance (NMR) signals, enabling detailed studies of protein sidechain dynamics. eurisotop.com This technique helps to eliminate the complexities arising from one-bond carbon-carbon couplings, making spectral analysis more straightforward. eurisotop.com
Future strategies will likely focus on creating more sophisticated labeling patterns to probe specific metabolic pathways with higher resolution. The use of Glycerol-d8 in conjunction with other tracers, such as ¹³C-labeled glucose, allows for the simultaneous monitoring of multiple substrate pools and their metabolic fates. nih.gov This is particularly valuable in "free-living" human studies where the turnover of various substrates like muscle proteins, lipids, and glucose can be tracked over extended periods. nih.gov
The development of deuterated probes for specific molecular classes is also a promising area. For example, new synthetic methods for producing deuterated polyamines enhance the accuracy of their quantification in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS). catrin.com These advancements are critical for understanding the roles of these metabolites in various biological processes. catrin.com
Table 1: Examples of Advanced Isotope Labeling Strategies
| Labeling Strategy | Labeled Precursor(s) | Target Biomolecule(s) | Analytical Technique(s) | Key Advantage(s) |
| Alternating ¹³C Labeling with Deuteration | [2-¹³C]-glycerol or [1,3-¹³C₂]-glycerol, D₂O | Proteins | NMR Spectroscopy | Simplifies NMR spectra by reducing ¹³C-¹³C couplings and sharpens signals for dynamic studies. eurisotop.com |
| Multi-Substrate Flux Analysis | Glycerol-d8, ¹³C-glucose | Proteins, Lipids, Glucose | Mass Spectrometry | Allows simultaneous tracking of multiple metabolic pathways over long durations in vivo. nih.gov |
| Specific Metabolite Class Labeling | Deuterated polyamine precursors | Polyamines | LC-MS/MS | Improves accuracy and reliability of quantifying specific low-abundance metabolites. catrin.com |
| Deuterated Phospholipid Synthesis | Deuterated glycerol, deuterated choline (B1196258) | Phosphatidylcholine (PC) | Mass Spectrometry, Neutron Scattering | Enables site-specific deuteration of different parts of a lipid molecule for structural studies of membrane proteins. nih.gov |
These next-generation labeling strategies, centered around the versatile use of deuterated compounds like Glycerol-d8, are set to provide unprecedented detail in our understanding of complex biological systems.
Advancements in Computational and Theoretical Approaches Guided by Glycerol-d8 Experimental Data
Experimental data generated from Glycerol-d8 tracer studies are invaluable for the development and refinement of computational and theoretical models of metabolism. These models are essential for interpreting complex labeling patterns and for predicting metabolic behavior under different conditions.
One of the primary applications of these models is in Metabolic Flux Analysis (MFA) . d-nb.info ¹³C-MFA has become a key technique for quantifying intracellular fluxes in various cell types. d-nb.info The data from Glycerol-d8 and other deuterated tracers can be incorporated into MFA models to provide additional constraints and improve the accuracy of flux estimations. For example, in studies of hepatic glucose production, the infusion of deuterated glycerol allows for the detailed reconstruction of gluconeogenic fluxes. mit.edu
Computational approaches are also being developed to address the challenges of analyzing data from complex biological systems. For instance, density functional theory (DFT) calculations can be used to investigate reaction mechanisms at a molecular level. whiterose.ac.uk In a study of glycerol oxidation, DFT was used to explore the elementary steps of the reaction and to support experimental findings. whiterose.ac.uk
Future advancements in this area are likely to focus on several key aspects:
Improved Modeling of Compartmentalized Metabolism: A significant challenge in metabolic modeling is resolving fluxes within different cellular compartments (e.g., mitochondria vs. cytosol). d-nb.info Data from tracers like Glycerol-d8, which can be metabolized in multiple compartments, are crucial for developing models that can accurately simulate compartmentalized metabolism.
Integration of Kinetic Data: While traditional MFA often assumes a metabolic steady state, biological systems are dynamic. d-nb.info Models that can incorporate kinetic parameters and time-course labeling data from Glycerol-d8 experiments will provide a more accurate representation of metabolic dynamics.
Development of User-Friendly Software: As the complexity of metabolic models increases, there is a growing need for sophisticated but user-friendly software tools that can handle large datasets and perform complex calculations.
The interplay between experimental data from Glycerol-d8 studies and computational modeling is a virtuous cycle. The experimental data provide the basis for building and validating models, while the models, in turn, can generate new hypotheses that can be tested experimentally.
Table 3: Computational and Theoretical Approaches in Glycerol-d8 Research
| Approach | Application | Role of Glycerol-d8 Data | Key Advancements |
| Metabolic Flux Analysis (MFA) | Quantifying intracellular metabolic rates | Provides labeling patterns to constrain flux calculations | Improved resolution of compartmentalized fluxes and non-steady-state modeling. d-nb.infomit.edu |
| Density Functional Theory (DFT) | Investigating reaction mechanisms | Provides experimental context for theoretical calculations | Elucidation of catalytic pathways and transition states in glycerol conversion. whiterose.ac.ukacs.org |
| Rate-Equation Modeling | Simulating spin dynamics in hyperpolarized NMR | Used in experimental validation of RF pulse correction methods | More accurate and faster measurements in hyperpolarization experiments. copernicus.org |
| Multi-Omics Integration Algorithms | Combining different types of biological data | Provides a measure of metabolic phenotype for model input | Development of predictive models for disease and identification of novel biomarkers. mdpi.commit.edu |
These computational and theoretical advancements, driven by rich datasets from Glycerol-d8 experiments, are essential for translating complex biological data into mechanistic insights and predictive understanding.
Exploration of Novel Analytical Platforms Leveraging Deuterated Glycerol Compounds
The unique properties of deuterated compounds, including Glycerol-d8, are being harnessed in the development of novel analytical platforms that promise enhanced sensitivity, specificity, and a broader range of applications.
One of the most exciting frontiers is Deuterium (B1214612) Metabolic Imaging (DMI) . nih.gov This emerging non-invasive technique uses deuterated tracers to visualize metabolic pathways in vivo. nih.gov Following the administration of a deuterated substrate like [6,6′-²H₂]glucose, DMI can detect and quantify the resulting deuterated metabolites, offering insights into processes like glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov While DMI faces challenges with spatial resolution, its potential for clinical applications, such as diagnosing malignancies and monitoring treatment responses, is significant. nih.gov Glycerol-d8 and other deuterated glycerols are prime candidates for probing specific metabolic pathways within the DMI framework.
In the realm of mass spectrometry, new methods are continually being developed to improve the analysis of deuterated compounds. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are being refined for the simultaneous quantification of multiple analytes. fau.de The use of deuterated internal standards, such as Glycerol-d8, is fundamental to these methods, as they compensate for matrix effects and variations in ionization efficiency, leading to more accurate and precise measurements. fau.demdpi.com
Researchers are also exploring novel ionization and separation techniques to enhance the detection of deuterated molecules. Hydrophilic interaction liquid chromatography (HILIC) has proven effective for separating polar compounds like glycerol and its metabolites, and when coupled with mass spectrometry, it allows for their determination in a single analysis. mdpi.com
Furthermore, the use of Glycerol-d8 extends to advanced NMR spectroscopy techniques. In dynamic nuclear polarization (DNP) NMR, Glycerol-d8 is often used as a component of the polarizing matrix. rsc.org Its properties help to create a suitable environment for hyperpolarization, which dramatically enhances NMR signal intensity, enabling the study of low-concentration metabolites that would otherwise be undetectable. rsc.org
Table 4: Novel Analytical Platforms and Applications of Deuterated Glycerol
| Analytical Platform | Deuterated Compound Application | Analyte(s) | Key Innovation/Advantage |
| Deuterium Metabolic Imaging (DMI) | As a metabolic tracer | Deuterated metabolites (e.g., lactate, glutamate) | Non-invasive, in vivo visualization of metabolic pathways. nih.govresearchgate.net |
| LC-MS/MS with Deuterated Standards | Glycerol-d8 as an internal standard | Various metabolites (e.g., nicotine (B1678760), propylene (B89431) glycol) | Improved accuracy and precision in quantitative analysis through isotope dilution. fau.demdpi.com |
| Dynamic Nuclear Polarization (DNP) NMR | Glycerol-d8 in the polarizing matrix | Low-concentration metabolites | Significant enhancement of NMR signal for studying metabolic extracts and cell lines. rsc.org |
| High-Performance Liquid Chromatography (HPLC)-NMR | Deuterated solvents for mobile phase | Natural product metabolites | Direct structural and biological activity characterization from crude extracts. nih.gov |
| Neutron Scattering | Deuterated lipids (synthesized from deuterated glycerol) | Lipid-based drug delivery systems | Provides structural information on the interactions and kinetics of molecular systems. ansto.gov.au |
The continued exploration of these and other innovative analytical platforms will undoubtedly expand the utility of Glycerol-d8 and other deuterated compounds, opening up new avenues for research in medicine, biology, and materials science.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
